molecular formula C16H18F3N5O2S2 B2751686 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 886942-12-7

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2751686
CAS No.: 886942-12-7
M. Wt: 433.47
InChI Key: JKEGHFLHMDKIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-(tert-butyl)ureido group, linked via a thioether bridge to an acetamide moiety bearing a 4-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-6-4-9(5-7-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEGHFLHMDKIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features:

  • A thiadiazole ring , known for its diverse biological applications.
  • A ureido functional group , which can enhance pharmacological properties.
  • A trifluoromethyl phenyl group , contributing to lipophilicity and potentially improving bioavailability.

The molecular formula is C13H19N7O2S3C_{13}H_{19}N_{7}O_{2}S_{3}, with a molecular weight of 401.5 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Thiadiazole derivatives are widely recognized for their antimicrobial , anticancer , and anti-inflammatory properties. The following sections delve into specific activities observed in research studies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring suggests potential effectiveness against various bacterial and fungal strains. For example:

CompoundActivityReference
1,3,4-Thiadiazole derivativesAntimicrobial against E. coli and S. aureus
4-Methylthiazole derivativesAntifungal properties

The compound's unique structure may enhance its potency against resistant pathogens, although specific data on this compound's efficacy remains limited.

Anticancer Activity

1,3,4-Thiadiazole compounds have been extensively studied for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For example:

  • Thiadiazole derivatives were evaluated against human lung (A549) and breast (MCF-7) cancer cell lines using the MTT assay.
  • Some compounds exhibited IC50 values indicating significant cytotoxicity, particularly those with aromatic substitutions that enhance activity.
CompoundCell LineIC50 Value (mM)Reference
Compound 4i (phenyl-substituted)C6 (rat brain cancer)0.097
Compound with electron-withdrawing groupsA549, MCF-7Varies

The incorporation of aromatic rings appears to increase activity, suggesting that structural modifications can significantly impact efficacy.

While the exact mechanism of action for this specific compound is not fully elucidated, related studies indicate that thiadiazole derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for their antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies highlight the potential of thiadiazole-based compounds:

  • Antimicrobial Screening : A study showed that derivatives with chloro substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 15.6 µg/mL compared to standard drugs like ampicillin .
  • Anticancer Evaluation : Research on thiadiazole derivatives indicated varying levels of cytotoxicity across different cancer cell lines, emphasizing the importance of substituent positioning on the thiadiazole nucleus in determining biological activity .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • The thiadiazole and thiazole rings are known for their antimicrobial properties. Research on similar compounds has indicated that they possess activity against various bacterial and fungal strains. The structure of this compound suggests it may also exhibit similar bioactivity, making it a candidate for further exploration in treating infections caused by resistant pathogens.
  • Anticancer Potential
    • Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. The mechanism of action likely involves interaction with specific enzymes or receptors that modulate cellular proliferation pathways. Investigations into the compound's ability to inhibit tumor growth could provide insights into its therapeutic potential.
  • Anti-inflammatory Properties
    • The compound may also exhibit anti-inflammatory effects, which are relevant in treating chronic inflammatory diseases. Its structural components allow for interactions with biological targets involved in inflammatory pathways.

Research Methodologies

To explore the applications of this compound, various research methodologies can be employed:

  • Synthesis Techniques :
    • The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include the reaction of tert-butyl isocyanate with thiadiazole derivatives under controlled conditions to form the desired product.
  • Biological Assays :
    • In vitro assays can be conducted to assess the compound's antimicrobial, anticancer, and anti-inflammatory activities. Techniques such as enzyme inhibition assays and cell viability tests can provide valuable data on its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators are its tert-butyl-ureido and trifluoromethylphenyl groups. These features are compared with similar derivatives below:

Compound Name/Structure Substituents on Thiadiazole Core Key Functional Groups Physicochemical Implications
Target Compound 5-(3-(tert-butyl)ureido) Thioether, trifluoromethylphenyl High lipophilicity, metabolic stability
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-mercapto Free thiol, trifluoromethylphenyl Higher reactivity due to thiol group
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide 5-(3-(4-fluorophenyl)ureido) Fluorophenyl, methylacetamide Moderate lipophilicity, polar interactions
FOE 5043 (N-(4-fluorophenyl)-...-trifluoromethyl-thiadiazol-2-yl)oxy)acetamide 5-(trifluoromethyl) Trifluoromethyl, oxyether Enhanced pesticidal activity

Key Observations :

  • The trifluoromethylphenyl group, shared with , may confer resistance to oxidative metabolism, a common feature in agrochemicals and pharmaceuticals .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves sequential steps: thiadiazole ring formation, ureido substitution, and thioacetylation. Critical parameters include:

  • Temperature control : Cyclization steps (e.g., thiadiazole formation) require reflux (60–80°C), while substitution reactions (e.g., ureido addition) proceed at room temperature.
  • Solvent selection : Polar aprotic solvents like DMF or acetone enhance solubility during acylation.
  • Stoichiometry : Use 1.2 equivalents of tert-butyl isocyanate to ensure complete substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves ≥95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole formationHydrazine hydrate, CS₂, KOH, ethanol, reflux65–7590
Ureido substitutiontert-Butyl isocyanate, DMF, RT, 12h70–8095
ThioacetylationChloroacetyl chloride, K₂CO₃, acetone, 50°C60–7085

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms tert-butyl (δ 1.2–1.4 ppm, singlet), thiadiazole protons (δ 8.5–9.0 ppm), and trifluoromethyl groups (δ -60 ppm in 19F NMR).
  • HRMS : Verifies molecular ion [M+H]+ (e.g., m/z 459.48).
  • IR Spectroscopy : Identifies ureido C=O (1650–1700 cm⁻¹) and amide N-H (3300 cm⁻¹).
  • HPLC : Validates purity (≥95% by area normalization) using a C18 column (acetonitrile/water, 70:30) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : MTT assay (48h exposure) on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation.
  • Anti-inflammatory : COX-2 inhibition assay (ELISA-based, IC50 < 10 μM considered active). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl or fluorinated groups).
  • Biological profiling : Test analogs against primary targets (e.g., kinases) and off-target panels.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB ID: 1M17). Prioritize analogs with ΔG < -8 kcal/mol .

Q. Table 2: SAR of Thiadiazole Derivatives

SubstituentTarget (IC50, μM)Selectivity Index (vs. Normal Cells)
tert-Butyl (original)EGFR: 0.812.5
CyclopropylEGFR: 1.28.3
4-FluorophenylVEGFR-2: 0.520.0

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Contradictions often stem from assay variability. Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., MCF-7), serum concentration (10% FBS), and incubation time (48h).
  • Authenticate compounds : Verify purity via NMR and HRMS to exclude batch-to-batch variability.
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific effects.
  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) .

Q. What experimental approaches elucidate the mechanism of action?

Methodological Answer:

  • Target identification : Pull-down assays with biotinylated probes followed by LC-MS/MS.
  • Enzyme kinetics : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., Z-LYTE™ assay for kinases).
  • Gene knockdown : siRNA-mediated silencing of putative targets (e.g., EGFR) to assess resistance.
  • Apoptosis markers : Western blot for caspase-3/7 cleavage post-treatment .

Q. How can metabolic stability be evaluated for preclinical development?

Methodological Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, 37°C). Monitor parent compound depletion via LC-MS over 60 minutes (t1/2 > 30 min desirable).
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50 > 10 μM preferred).
  • Plasma protein binding : Use equilibrium dialysis (human plasma) to measure free fraction (target: >5%) .

Q. Table 3: Physicochemical and ADME Properties

ParameterValue (Predicted)Method
Molecular weight459.48 g/molHRMS
LogP3.2HPLC (Shimadzu)
Aqueous solubility12 μg/mL (pH 7.4)Nephelometry
Metabolic stabilityt1/2 = 45 min (human)Liver microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.